molecular formula C8H9BrO2 B151758 (5-Bromo-1,3-phenylene)dimethanol CAS No. 51760-22-6

(5-Bromo-1,3-phenylene)dimethanol

Cat. No. B151758
Key on ui cas rn: 51760-22-6
M. Wt: 217.06 g/mol
InChI Key: IZWWAHXLUWAJRC-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of 5-bromo-isophthalic acid dimethyl ester (4.54 g, 16.63 mmol) in methylene chloride (50 mL) cooled to 0° C. under argon was added diisobutylaluminum hydride (80 mL, 80 mmol, 1 M in toluene) via syringe. The reaction was quenched by Rochelle salt solution after 1 h of stirring at 0° C. The biphasic mixture was then stirred at room temperature for 12 h before work-up. The product was extracted with diethyl ether (2×50 mL). The organic layers were washed with water, brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo to afford (3-bromo-5-hydroxymethyl-phenyl)-methanol as a white solid (3.582 g, 99%).
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:13]=[C:12]([Br:14])[CH:11]=[C:6]([C:7](OC)=[O:8])[CH:5]=1.[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[Br:14][C:12]1[CH:13]=[C:4]([CH2:3][OH:2])[CH:5]=[C:6]([CH2:7][OH:8])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.54 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)Br)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
of stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by Rochelle salt solution after 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The biphasic mixture was then stirred at room temperature for 12 h before work-up
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
The organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.582 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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